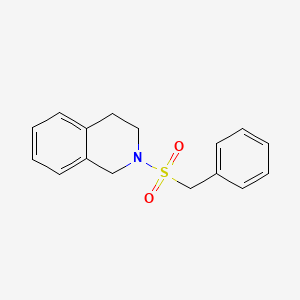

2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (BS-Tetra) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a tetrahydroisoquinoline derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. In

科学研究应用

Drug Discovery and Pharmacology

In pharmacology, this compound has shown potential due to its structural similarity to other bioactive sulfonamide-based molecules. It could serve as a pharmacophore in drug design, particularly for targeting diseases where sulfonamide derivatives are effective. For instance, indole-sulfonamide derivatives exhibit a range of biological activities, including antimicrobial actions, which could be explored with this compound .

Antifungal Applications

The antifungal properties of benzylsulfonyl derivatives make them candidates for developing new antifungal agents. They have been tested against phytopathogenic fungi, showing significant improvement over non-oxidized analogues and commercial fungicides like Captan . This suggests potential use in treating resistant moulds that impact food production.

QSAR-Based Virtual Screening

Quantitative structure–activity relationship (QSAR) models use computational methods to predict the activity of chemical compounds. 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline could be included in virtual screening libraries to identify new compounds with desired biological properties, accelerating the drug discovery process .

Agriculture

In agriculture, the antifungal properties of benzylsulfonyl derivatives can be harnessed to develop new agrochemicals. These compounds could be used to protect crops against diseases caused by fungi, which are major contributors to crop spoilage and yield loss .

Environmental Science

The environmentally friendly synthesis of benzylsulfonyl derivatives, using water as a reaction medium, aligns with green chemistry principles. This approach could be applied to the synthesis of 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, minimizing environmental impact while producing potential fungicides .

Material Science

In material science, the compound’s potential to participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, could be explored. These reactions are pivotal in creating complex organic molecules, polymers, and new materials with specific properties .

作用机制

Target of Action

It is known that similar compounds have shown antifungal properties , suggesting that their targets could be enzymes or proteins essential for fungal growth and reproduction.

Mode of Action

Based on its structural similarity to other antifungal agents, it may interact with its targets by binding to or inhibiting the function of key enzymes or proteins, thereby disrupting normal cellular processes in fungi .

Biochemical Pathways

Given its potential antifungal activity, it may interfere with pathways critical for fungal cell wall synthesis, energy production, or other essential cellular functions .

Pharmacokinetics

Similar compounds are typically absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .

Result of Action

Based on its potential antifungal activity, it may lead to the disruption of normal fungal cell functions, resulting in inhibited growth or death of the fungi .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. Factors such as temperature, pH, and presence of other substances can affect its stability and activity . Additionally, the genetic makeup of the target organisms can also influence the compound’s efficacy .

属性

IUPAC Name |

2-benzylsulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-20(19,13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHISYJAKZOFDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533243.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533267.png)

![1-(3-methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5533280.png)

![6-oxo-6H-benzo[c]chromen-3-yl 4-fluorobenzoate](/img/structure/B5533287.png)

![(1S*,5R*)-3-(1,3-benzoxazol-2-yl)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533291.png)

![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533294.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methylphenyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5533301.png)

![1,4-bis{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-methylethyl}piperazine](/img/structure/B5533330.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5533338.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5533357.png)